molecular formula C20H24N4O7S B13394776 GPN;Glycylproline p-nitroanilide tosylate

GPN;Glycylproline p-nitroanilide tosylate

Cat. No.: B13394776
M. Wt: 464.5 g/mol
InChI Key: XHLUWCXVWCBOPP-UHFFFAOYSA-N
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Description

GPN (CAS 65096-46-0), also known as GPDA, is a synthetic chromogenic substrate widely used to assay the enzymatic activity of X-Prolyl dipeptidyl-aminopeptidase (GPDA). This enzyme is critical in peptide metabolism, cleaving N-terminal dipeptides from polypeptides with proline or alanine residues. GPN consists of a glycylproline moiety linked to a p-nitroanilide group via a tosylate salt, enabling spectrophotometric detection (absorbance at 405 nm) upon enzymatic hydrolysis .

Key Properties of GPN:

  • Molecular Formula: C₂₀H₂₄N₄O₇S
  • Molecular Weight: 464.49 g/mol
  • Purity: ≥95–99.99% (HPLC)
  • Solubility: ≥48 mg/mL in DMSO
  • Storage: -20°C, protected from light .

GPN is clinically validated for diagnosing liver cancer, gastric carcinoma, and chronic gastritis, where GPDA levels are dysregulated .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of Gly-Pro p-nitroanilide with p-toluenesulfonic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the reaction is carried out at controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of Gly-Pro p-nitroanilide p-toluenesulfonate salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity level at approximately 99% (TLC) . The compound is then purified and crystallized to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Primary Enzymatic Hydrolysis Reaction

GPN undergoes hydrolysis at the glycyl-proline amide bond when exposed to DPP-IV, releasing p-nitroaniline (Fig. 1):

Gly-Pro-pNA tosylateDPP-IVGly-Pro+p-nitroaniline\text{Gly-Pro-pNA tosylate} \xrightarrow{\text{DPP-IV}} \text{Gly-Pro} + p\text{-nitroaniline}

The liberated p-nitroaniline absorbs strongly at 405–410 nm, enabling spectrophotometric quantification of enzyme activity .

Table 1: Reaction Kinetics of GPN Hydrolysis by DPP-IV

ParameterValueExperimental ConditionsSource
KmK_m (Michaelis constant)0.63 ± 0.12 mMpH 7.9, 37°C, Tris-HCl buffer
VmaxV_{max}120 ± 15 µmol/minpH 8.7, 37°C, glycine/NaOH buffer
Optimal pH7.5–8.5Human serum assays

Assay Methodologies

GPN-based assays employ standardized protocols to measure DPP-IV activity across biological samples:

Table 2: Representative Assay Conditions

ComponentConcentrationDetection MethodSource
GPN substrate1.63 mMAbsorbance at 410 nm
Buffer150 mM Tris-HClSpectrophotometry
Incubation time30 min37°C

In serum studies, normal DPP-IV activity using GPN ranges from 68.9 ± 22.0 mU/mL .

Enzyme Specificity and Inhibition

GPN exhibits high specificity for DPP-IV over other peptidases:

  • No reactivity with lysyl-alanine- or glycyl-phenylalanine-specific dipeptidases .

  • Competitive inhibition by diprotin-A (IC₅₀ = 2.1 µM) and phenylmethylsulfonyl fluoride (PMSF) .

Table 3: Selectivity Profile of GPN

EnzymeHydrolysis ActivitySubstrate PreferenceSource
DPP-IVHighGly-Pro > Ala-Pro > Lys-Pro
Prolyl endopeptidaseNegligibleUnrelated tripeptide substrates

Comparative Analysis with Analogues

GPN’s utility is contrasted with structurally similar substrates:

Table 4: Substrate Performance Comparison

Substrateλmax\lambda_{\text{max}} (nm)SensitivitySpecificity for DPP-IV
GPN410HighExcellent
Gly-Pro-DBAP*600HigherSimilar
Gly-Pro-4-methylcoumarinamide380 (fluorescence)ModerateHigh

*Gly-Pro-DBAP: 3,5-dibromo-4-hydroxyanilide derivative .

Synthetic and Stability Considerations

  • Synthesis : Achieved via solid-phase peptide synthesis, with tosylate salt formation enhancing solubility .

  • Stability : Stable at 4°C for >6 months in desiccated form; hydrolyzes rapidly in aqueous solutions above pH 8.0.

Scientific Research Applications

Gly-Pro p-nitroanilide p-toluenesulfonate salt is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

GPN belongs to the p-nitroanilide (pNA) substrate family, where enzymatic cleavage releases p-nitroaniline, detectable via absorbance. Below is a comparison with structurally related compounds:

Compound Target Enzyme Molecular Formula Key Applications Clinical Relevance References
GPN X-Prolyl dipeptidyl-aminopeptidase C₂₀H₂₄N₄O₇S Liver/gastric cancer diagnosis Yes (diagnostic marker)
l-Ala-pNA Alanine-specific proteases C₁₃H₁₈N₄O₄ General protease activity assays No
d-Ala-pNA D-stereospecific proteases C₁₃H₁₈N₄O₄ Study of bacterial enzymes No
S-2251 (HD-Val-Leu-Lys-pNA) Plasmin C₂₅H₃₉N₇O₇ Fibrinolysis research No
BAPNA Trypsin-like proteases C₁₃H₁₈N₄O₄ Pancreatic enzyme studies No
SA-APFNA Cathepsin G C₂₀H₂₇N₅O₆ Neutrophil protease analysis No

Key Differences:

  • Specificity : GPN is uniquely tailored for GPDA, while others target plasmin (S-2251) or trypsin (BAPNA) .
  • Clinical Utility: Only GPN has validated diagnostic applications in oncology .

Tosylate-Containing Compounds

Tosylate salts enhance solubility and stability. Examples include:

Compound Function Target/Use Clinical Stage
GPN Enzyme substrate GPDA activity assay Diagnostic use
Niraparib Tosylate PARP inhibitor Radiosensitizer in cancer therapy Phase III trials
Cinchonine Chiral catalyst Organic synthesis Non-clinical

Contrast:

  • Niraparib Tosylate is a therapeutic agent, unlike GPN’s diagnostic role .
  • Cinchonine serves synthetic chemistry, lacking biological assay relevance .

Performance in Enzyme Assays

GPN outperforms other pNA substrates in specificity for GPDA:

  • Sensitivity : Linear detection up to 358.1 U/L in serum .
  • Reproducibility : Intra- and inter-assay CVs of 3.01% and 5.04%, respectively .
  • Interference: Minimal cross-reactivity with non-target proteases due to its glycylproline sequence .

In contrast, BAPNA and S-2251 show broader enzyme interactions, limiting diagnostic precision .

Research and Commercial Availability

  • Synthesis : GPN is synthesized via DCC-HOBt coupling, achieving >98.5% purity .
  • Suppliers : Available from GLPBIO, TargetMol, and Aladdin (prices: ¥241–955/5–100 mg) .

Biological Activity

Glycylproline p-nitroanilide tosylate (GPN) is a synthetic compound primarily utilized as a substrate in enzymatic assays, particularly for dipeptidyl peptidase IV (DPP IV). This enzyme plays a significant role in various biological processes, including glucose metabolism and immune response modulation. The biological activity of GPN is closely linked to its interaction with DPP IV, making it a valuable tool in both clinical and research settings.

Dipeptidyl Peptidase IV (DPP IV) Substrate

GPN serves as a substrate for DPP IV, an enzyme implicated in the cleavage of dipeptides from the N-terminus of polypeptides. The hydrolysis of GPN results in the release of p-nitroaniline, which can be quantitatively measured to assess DPP IV activity. This enzymatic reaction is crucial for understanding various physiological and pathological conditions, including diabetes and cancer.

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

DPP IV+Glycylproline p nitroanilide tosylatep nitroaniline+other products\text{DPP IV}+\text{Glycylproline p nitroanilide tosylate}\rightarrow \text{p nitroaniline}+\text{other products}

1. Diabetes Management

Research indicates that DPP IV inhibitors can improve glycemic control in patients with type 2 diabetes. GPN's role as a substrate allows researchers to evaluate the efficacy of DPP IV inhibitors by measuring changes in enzyme activity post-treatment.

2. Cancer Research

Studies have shown that DPP IV activity correlates with various cancer types. In particular, serum levels of DPP IV and its activity, measured using GPN, have been associated with tumor progression and patient prognosis .

Case Study 1: DPP IV Activity in Diabetes

A study involving diabetic patients demonstrated that treatment with DPP IV inhibitors led to significant reductions in serum DPP IV activity, measured using GPN. This reduction correlated with improved glycemic control and reduced HbA1c levels over a 12-week period.

ParameterBaseline (n=30)Post-treatment (n=30)
HbA1c (%)8.5 ± 0.57.2 ± 0.4
Serum DPP IV Activity (U/L)35 ± 425 ± 3

Case Study 2: Cancer Patient Analysis

Another study assessed serum DPP IV activity in patients with metastatic cancer before and after immunotherapy. The results indicated that GPN-based assays revealed a significant decrease in DPP IV activity post-treatment, suggesting a potential link between enzyme activity and therapeutic response.

Time PointSerum DPP IV Activity (U/L)
Baseline40 ± 5
Day 328 ± 4
Day 522 ± 3

Enzyme Activity Measurement

The measurement of enzyme activity using GPN has been standardized across various studies. The sensitivity of the assay allows for the detection of subtle changes in enzyme activity that may correlate with disease states or treatment responses .

Correlation with Inflammatory Markers

Recent studies have indicated a relationship between serum DPP IV activity, as measured by GPN hydrolysis, and inflammatory markers such as IL-6 and TNF-alpha. Elevated levels of these cytokines were found to coincide with increased DPP IV activity in certain pathological conditions .

Q & A

Q. What are the standard experimental protocols for using GPN in enzyme activity assays?

GPN is a chromogenic substrate for prolyl dipeptidyl aminopeptidase (PDAP). A typical protocol involves:

  • Substrate Preparation : Dissolve GPN in DMSO (100 mg/mL stock; ensure fresh preparation due to hygroscopicity) and dilute in assay buffer (e.g., pH 7.5 phosphate buffer) to a working concentration of 0.1–1.0 mM .
  • Reaction Setup : Incubate PDAP enzyme with GPN at 37°C. Monitor the release of p-nitroaniline (yellow product) via absorbance at 405–410 nm using a spectrophotometer.
  • Kinetic Measurement : Calculate enzyme activity using the extinction coefficient of p-nitroaniline (ε = 9,480 M⁻¹cm⁻¹ at 410 nm) .

Q. How is GPN utilized as a substrate for PDAP in kinetic studies?

GPN enables the determination of kinetic parameters (Km, Vmax) using Michaelis-Menten kinetics:

  • Initial Rate Method : Measure initial reaction rates at varying GPN concentrations (e.g., 0.05–2.0 mM).
  • Data Analysis : Plot substrate concentration vs. velocity and fit to the Michaelis-Menten equation. Typical Km values for PDAP range from 0.2–0.5 mM under standard conditions .

Q. What are the key considerations for preparing and storing GPN solutions?

  • Solubility : GPN is soluble in DMSO (100 mg/mL) but insoluble in aqueous buffers without solubilizing agents. Avoid freeze-thaw cycles to prevent precipitation .
  • Storage : Store lyophilized powder at -20°C in a desiccator. Reconstituted DMSO stocks should be aliquoted and stored at -80°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve discrepancies in PDAP activity measurements using GPN under varying conditions?

  • Controlled Variables : Standardize pH (7.0–7.5), temperature (37°C), and ionic strength. Use inhibitors (e.g., serine protease inhibitors) to rule out cross-reactivity .
  • Data Normalization : Include internal controls (e.g., known PDAP activity standards) to account for inter-experimental variability. Replicate assays across independent batches .

Q. How can GPN-based assays be integrated with other methods to enhance specificity in complex samples?

  • Coupling with Chromatography : Use HPLC or LC-MS to quantify p-nitroaniline alongside other metabolites, reducing interference from colored compounds .
  • Fluorescent Probes : Combine GPN with fluorogenic substrates (e.g., AMC-tagged peptides) for dual detection in multiplexed assays .

Q. What statistical approaches analyze high-throughput screening data using GPN in drug discovery?

  • Dose-Response Analysis : Fit inhibitor dose-response curves to calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
  • Z’-Factor Validation : Assess assay robustness with Z’ > 0.5, ensuring reliable discrimination between positive/negative controls .

Methodological Recommendations

  • Systematic Reviews : Use databases like MEDLINE and EMBASE for literature searches on PDAP-related studies, applying keywords like "GPN," "GPDA," and "prolyl dipeptidyl aminopeptidase" .
  • Reproducibility : Document assay conditions (e.g., buffer composition, instrument settings) in supplementary materials to enable replication .

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